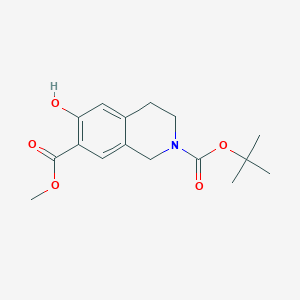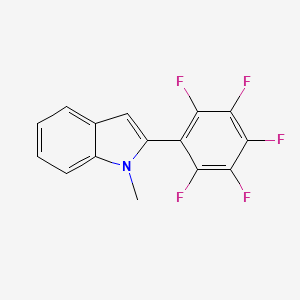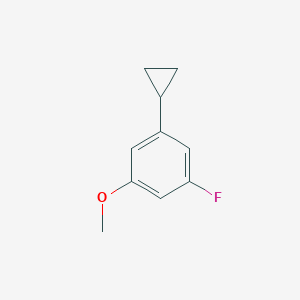![molecular formula C15H7FN2O2 B13704793 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound with the molecular formula C15H7FN2O2. It is a member of the indoloquinazoline family, characterized by a fused ring system that includes an indole and a quinazoline moiety.
Preparation Methods
The synthesis of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced indoloquinazoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives, such as:
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This compound has a similar structure but with a methyl group at the 2-position, which may alter its chemical and biological properties.
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the fluorine substitution, which may have different reactivity and biological activity.
Properties
Molecular Formula |
C15H7FN2O2 |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
8-fluoroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H |
InChI Key |
UXBGZQXHNVNPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)


![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)







![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
